2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-propylacetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. The benzyl group and the acetamide group would be attached to this ring.Chemical Reactions Analysis
The thiazole ring in the molecule is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .Scientific Research Applications
Antiproliferative and Antimicrobial Properties
Research has shown that compounds with the thiadiazole core, similar to the compound , possess significant biological activities. For instance, Schiff bases derived from 1,3,4-thiadiazole compounds demonstrated high DNA protective ability against oxidative damage and strong antimicrobial activity against certain bacterial strains. Some of these compounds exhibited cytotoxicity on cancer cell lines, suggesting their potential use in chemotherapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Synthetic Routes and Characterization
The synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as doubly electrophilic building blocks demonstrates the versatility of thiazole derivatives in forming complex heterocyclic structures. These synthetic pathways involve the elimination of by-products and have been confirmed through analytical and spectral studies (Janardhan et al., 2014).
Antioxidant Activity
The antioxidant efficacy of 5-arylazo-2-chloroacetamido-4-methylthiazole derivatives against an antioxidant enzyme receptor was investigated through molecular docking and in vitro studies. These derivatives showed promising antioxidant activity, highlighting the potential of thiazole derivatives in developing new antioxidant agents (Hossan, 2020).
Palladium-Catalysed Direct Heteroarylation
Research into the palladium-catalysed direct arylation of bromobenzylacetamide derivatives using heteroaromatics provided a straightforward method to access heteroarylated benzylacetamides. This method exhibited high yields of coupling products, further expanding the utility of thiazole derivatives in synthetic chemistry (Laidaoui et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-4-5-18-16(20)8-13-11-24-17(19-13)23-10-12-6-14(21-2)9-15(7-12)22-3/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMKNTVEULYPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CSC(=N1)SCC2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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